molecular formula C9H10F8O3 B12079175 Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester CAS No. 1309602-73-0

Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester

Cat. No.: B12079175
CAS No.: 1309602-73-0
M. Wt: 318.16 g/mol
InChI Key: HBGPRFCWQQZVDL-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester is a fluorinated organic compound. It is characterized by the presence of a propanoic acid moiety esterified with a methyl group and an octafluoropentyl ether group. This compound is of interest due to its unique chemical properties imparted by the fluorinated chain, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester typically involves the esterification of propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The fluorinated ether group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the propanoic acid is replaced by the octafluoropentyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorinated ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Propanoic acid derivatives or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester involves its interaction with molecular targets through its fluorinated chain. The fluorine atoms impart unique electronic properties, enhancing the compound’s reactivity and stability. The ester group can undergo hydrolysis, releasing the active propanoic acid moiety, which can then interact with biological targets or participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2,2,3-trichloro-, methyl ester: Similar ester structure but with chlorine atoms instead of fluorine.

    Methyl isobutyrate: A simpler ester with a branched alkyl chain.

    Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Contains a benzene ring and tert-butyl groups.

Uniqueness

Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester is unique due to its highly fluorinated chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and resistance to degradation.

Properties

CAS No.

1309602-73-0

Molecular Formula

C9H10F8O3

Molecular Weight

318.16 g/mol

IUPAC Name

methyl 3-(1,1,2,2,3,3,4,4-octafluoropentoxy)propanoate

InChI

InChI=1S/C9H10F8O3/c1-6(10,11)7(12,13)8(14,15)9(16,17)20-4-3-5(18)19-2/h3-4H2,1-2H3

InChI Key

HBGPRFCWQQZVDL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(OCCC(=O)OC)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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